
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate is a complex organic compound with a molecular formula of C33H63O15S. This compound is known for its unique structure, which includes multiple ether linkages and a sulfonate group. It is often used in various industrial and scientific applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate typically involves a multi-step process:
Esterification Reaction: The initial step involves the reaction of isotridecyl alcohol with ethylene oxide to form isotridecyloxy polyether.
Sulfonation Reaction: The polyether is then reacted with maleic anhydride to form a maleate ester.
Sulfonation: The maleate ester undergoes sulfonation with sodium bisulfite to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled esterification and sulfonation reactions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as distillation and crystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonate esters or amines.
Wissenschaftliche Forschungsanwendungen
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. It can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4-dodecyl 2-sulphonatosuccinate: Another surfactant with similar properties but a different molecular structure.
Disodium oleamido MIPA-sulfosuccinate: Used in similar applications but has different hydrophobic and hydrophilic balance.
Uniqueness
1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate is unique due to its multiple ether linkages, which provide enhanced solubility and stability compared to other surfactants. Its ability to form stable micelles makes it particularly valuable in drug delivery and industrial applications.
Eigenschaften
CAS-Nummer |
85371-55-7 |
|---|---|
Molekularformel |
C33H63O15S- |
Molekulargewicht |
731.9 g/mol |
IUPAC-Name |
4-hydroxy-1-[2-[2-[2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C33H64O15S/c1-30(2)11-9-7-5-3-4-6-8-10-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-33(36)31(29-32(34)35)49(37,38)39/h30-31H,3-29H2,1-2H3,(H,34,35)(H,37,38,39)/p-1 |
InChI-Schlüssel |
UCXMJROFGUPJBD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(CC(=O)O)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




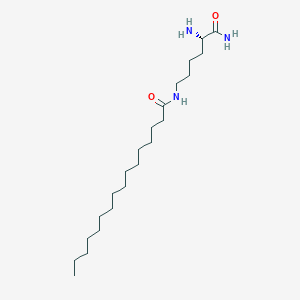
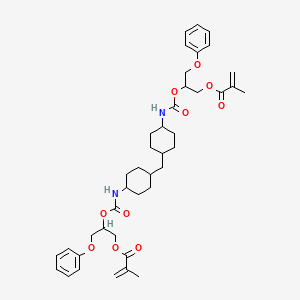
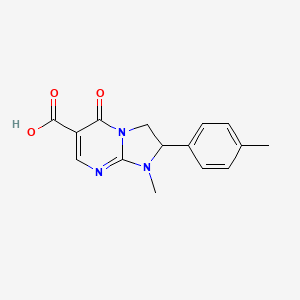
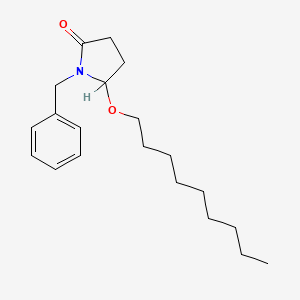
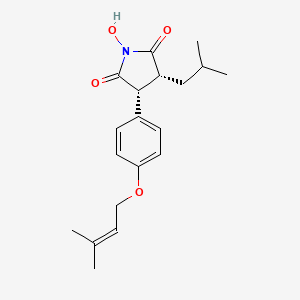
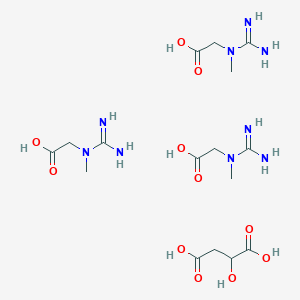
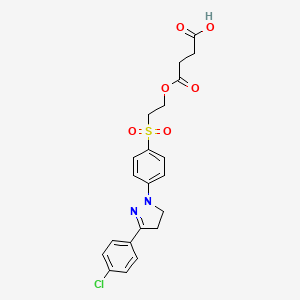
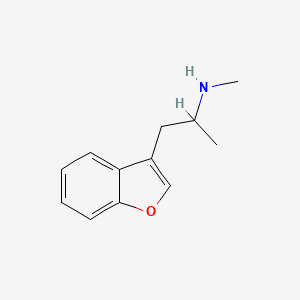

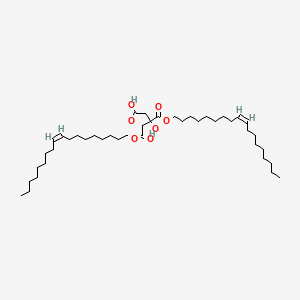
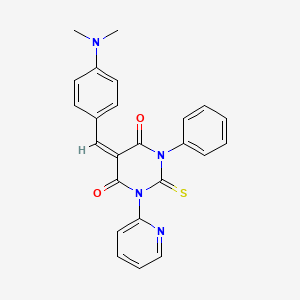
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)
